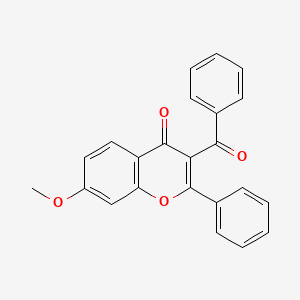

3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one

説明

Structure

3D Structure

特性

CAS番号 |

127839-71-8 |

|---|---|

分子式 |

C23H16O4 |

分子量 |

356.4 g/mol |

IUPAC名 |

3-benzoyl-7-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C23H16O4/c1-26-17-12-13-18-19(14-17)27-23(16-10-6-3-7-11-16)20(22(18)25)21(24)15-8-4-2-5-9-15/h2-14H,1H3 |

InChIキー |

KQWDPAZXYBRZSM-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

製品の起源 |

United States |

生物活性

3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one (CAS Number: 127839-71-8) is a synthetic compound that belongs to the class of benzopyrans. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article summarizes the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of 3-benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one is , with a molecular weight of approximately 356.378 g/mol. The structure features a benzopyran core with significant substituents that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H16O4 |

| Molecular Weight | 356.378 g/mol |

| CAS Number | 127839-71-8 |

Synthesis

The synthesis of 3-benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one can be achieved through various methods, including:

- Condensation Reactions : Utilizing appropriate benzoyl and methoxy precursors.

- Electrophilic Substitution : Employing electrophiles to introduce functional groups at specific positions on the benzopyran ring.

These synthetic routes can be optimized for yield and purity, often incorporating green chemistry principles to minimize environmental impact .

Biological Activities

Research indicates that 3-benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one exhibits several notable biological activities:

Antioxidant Activity

Studies have shown that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in cells. The antioxidant activity is believed to stem from its ability to scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Effects

In vitro studies suggest that 3-benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one may exert anti-inflammatory effects by modulating inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines, which play a key role in chronic inflammation .

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer potential. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. In one study, it exhibited significant inhibitory activity relative to acarbose, a known α-glucosidase inhibitor .

Case Studies

Several case studies have highlighted the biological significance of 3-benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one:

- Study on Antioxidant Activity : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

- Anti-inflammatory Study : In a controlled experiment, the compound was shown to significantly reduce inflammation in animal models induced by lipopolysaccharide (LPS), indicating its potential for treating inflammatory disorders.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines indicated that treatment with this compound led to reduced cell viability and increased apoptosis rates, supporting its potential as an anticancer agent.

類似化合物との比較

Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Implications

- Synthetic Efficiency : Yields for analogs range from 45% to 81%, influenced by reaction conditions (e.g., solvent, catalyst) .

- Biological Activity: Methoxy and benzoyl groups are associated with enhanced bioactivity. For example, 3-styrylchromones with methoxy substituents show notable cytotoxicity .

- Physicochemical Properties : Bulky substituents (e.g., bromine, glycosyl) increase molecular weight but may reduce solubility.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent selection, and pH) and multi-step purification. For example, condensation reactions between benzopyranone precursors and substituted aldehydes (e.g., 2-nitrobenzaldehyde) in ethanol/methanol under basic conditions (e.g., K₂CO₃) are common. Post-reaction purification via column chromatography or recrystallization (using ethyl acetate) is critical to isolate the target compound .

Q. How is the molecular structure of 3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one confirmed experimentally?

- Methodological Answer : Structural confirmation combines spectroscopic techniques:

- NMR : Assign aromatic protons (e.g., methoxy and benzoyl groups) and confirm regiochemistry.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities, if applicable.

- Cross-referencing with NIST Standard Reference Data (e.g., InChIKey, CAS registry) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell line specificity, or concentration gradients). To address this:

- Standardize Protocols : Use validated assays (e.g., enzyme inhibition or cytotoxicity tests) with controlled variables.

- Cross-validate : Compare results across orthogonal methods (e.g., HPLC for purity checks, in silico docking for binding site analysis).

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., trace impurities affecting IC₅₀ values) .

Q. What strategies enable selective functionalization of the benzopyranone core for structure-activity relationship (SAR) studies?

- Methodological Answer : Functionalization strategies include:

- Electrophilic Substitution : Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄, initiated by AIBN .

- Nucleophilic Acyl Substitution : Replace the benzoyl group with other acylating agents (e.g., acetyl chloride).

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 2-phenyl position .

Q. What safety protocols are critical when handling 3-Benzoyl-7-methoxy-2-phenyl-4H-1-benzopyran-4-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone procedures.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors/dust.

- Emergency Procedures : For skin contact, rinse with soap/water; for eye exposure, flush with saline for 15+ minutes.

- Waste Disposal : Neutralize acidic/basic residues before disposal via certified hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。